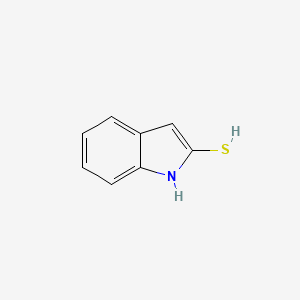

1H-indole-2-thiol

Description

Overview of Research Trends Pertaining to Indole-Thiol Systems

Research at the intersection of indole (B1671886) chemistry and thiol chemistry focuses on creating novel molecular architectures that leverage the properties of both moieties. The development of efficient methodologies for the synthesis and functionalization of indole derivatives is a major area of investigation. rjptonline.orgnih.gov A significant trend involves the strategic introduction of various functional groups onto the indole scaffold to create libraries of compounds for biological screening. mdpi.com

The incorporation of sulfur-containing functional groups, including thiols and their derivatives, is a specific area of interest. For instance, studies have reported the synthesis of 2-(1H-indol-3-yl) ethyl thiourea (B124793) derivatives, which have shown promising antimicrobial activity. openmedicinalchemistryjournal.com The reactivity of the thiol group makes it an excellent handle for further molecular elaboration, allowing for the synthesis of diverse indole-based structures.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, are frequently employed to functionalize the indole ring system. nih.gov Research efforts are often directed at preparing polysubstituted indoles where a thiol or thiolated side chain can be introduced to modulate the molecule's chemical properties and biological interactions. nih.govopenmedicinalchemistryjournal.com The development of green chemistry approaches, such as using water as a solvent or employing catalyst-free conditions for the synthesis of indole derivatives, is also a growing trend in the field. openmedicinalchemistryjournal.com

Scope and Academic Relevance of 1H-Indole-2-thiol Studies

The academic relevance of this compound lies primarily in its potential as a versatile building block for organic synthesis. The compound possesses multiple reactive sites—the N-H of the indole ring, the acidic S-H of the thiol group, and the aromatic core itself—which can be selectively targeted for chemical modification.

The thiol group at the C-2 position is particularly significant. It can readily undergo reactions typical of thiols, such as S-alkylation, oxidation to disulfides or sulfonic acids, and addition to electrophiles. researchgate.net This reactivity allows for the straightforward synthesis of novel, highly functionalized indole derivatives. For example, the base-catalyzed reaction of heterocyclic thiols with unsaturated systems to form new fused heterocyclic rings is a known synthetic strategy. researchgate.net

Furthermore, the synthesis of functionalized indole-2-carboxylates and their subsequent conversion into more complex heterocyclic systems is a well-established area of research. nih.gov The 2-thiol functionality offers an alternative pathway to similar complex structures. The preparation of 2-indolinethione, the tautomer of this compound, is achieved through the thiation of 2-oxindole and serves as a precursor to various natural products. wikipedia.org This underscores the role of the C2-thiolated indole scaffold as a key intermediate in the synthesis of medicinally important and structurally complex molecules.

Structure

3D Structure

Properties

CAS No. |

53497-58-8 |

|---|---|

Molecular Formula |

C8H7NS |

Molecular Weight |

149.21 g/mol |

IUPAC Name |

1H-indole-2-thiol |

InChI |

InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,9-10H |

InChI Key |

FVRYCPZDHKLBNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)S |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1h Indole 2 Thiol

Thiol/Thione Tautomerism and its Influence on Reactivity

1H-indole-2-thiol exists in a tautomeric equilibrium with its thione form, indoline-2-thione (B1305242). d-nb.inforsc.org The position of this equilibrium is influenced by factors such as the solvent's polarity. cdnsciencepub.com In nonpolar solvents, the thiol form tends to predominate, while polar solvents and self-association shift the equilibrium toward the more stable thione tautomer. cdnsciencepub.comias.ac.in This tautomerism is a critical determinant of the molecule's reactivity. The thione form's stability can prevent spontaneous oxidation to the corresponding disulfide, which is a factor in the biological activity of similar thio-compounds. ias.ac.in

The aromaticity of the this compound form is a significant driving force in reactions where it participates as a nucleophile. d-nb.inforsc.org The tautomerism to the thiol form enhances the nucleophilicity of the sulfur atom, enabling it to engage in reactions such as thia-Michael additions. d-nb.inforsc.org The preference for the thione tautomer in many heterocyclic thiols can decrease the concentration of the reactive thiol form in solution, which can influence reaction rates and pathways. liverpool.ac.uk

Nucleophilic and Electrophilic Reaction Pathways of the Thiol Group

The dual nucleophilic and electrophilic nature of the thiol group in this compound allows for a diverse range of chemical transformations.

The thiol group of this compound, in its tautomeric equilibrium, exhibits nucleophilic character, enabling it to participate in thia-Michael additions. This reaction involves the conjugate addition of the thiol to α,β-unsaturated carbonyl compounds and similar Michael acceptors. srce.hrnih.gov The reaction is often facilitated by the tautomerization of the more stable indoline-2-thione to the highly reactive this compound, driven by the formation of an aromatic indole (B1671886) ring. d-nb.inforsc.org

For instance, indoline-2-thiones serve as effective sulfenylating agents in reactions with 1,2-diaza-1,3-dienes (DDs). The thia-Michael addition of the in situ-generated this compound to the azo-ene system of the DDs proceeds efficiently in various solvents like acetonitrile, ethanol (B145695), and methanol, yielding α-thiohydrazones in quantitative amounts. d-nb.info The driving force for this reaction is associated with the aromaticity gained in the resulting this compound adduct. d-nb.inforsc.org These reactions can be part of one-pot procedures to construct more complex heterocyclic scaffolds. d-nb.info

The thiol group of this compound can react with various electrophilic reagents. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of thiols suggests it can undergo reactions like S-alkylation and S-arylation. benchchem.com In the broader context of indole chemistry, the indole nucleus itself is electron-rich and readily reacts with electrophiles, primarily at the C3 position. bhu.ac.inwikipedia.org However, the thiol group at the C2 position also directs reactivity. For instance, the reaction of 2-halo-indoles with thiols can lead to nucleophilic substitution, although this may compete with reduction of the indole ring. nih.gov

In related systems, thiols have been shown to react with electrophiles in cascade reactions that lead to the formation of new ring systems. For example, thiols can act as "multitasking" reagents, promoting dearomatizing spirocyclization and nucleophilic substitution in 2-halo-indole-tethered ynones. nih.govacs.org

Transformations Involving the Indole Ring System

The indole core of this compound is not merely a spectator in its chemical transformations but actively participates in cyclization and ring-expansion reactions to generate novel heterocyclic structures.

This compound and its tautomer, indoline-2-thione, are valuable precursors for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]indoles. A plausible mechanism for the formation of these structures involves an initial tautomerism of indoline-2-thione to this compound. rsc.org This is followed by a nucleophilic attack on an appropriate substrate, such as a 1,2-diaza-1,3-diene (DD), to form an intermediate α-sulfur hydrazone. rsc.org Subsequent acid-promoted cyclization, involving the nucleophilic C3 position of the indole ring, leads to the formation of the fused thieno[2,3-b]indole core. rsc.org

This strategy has been successfully applied to the synthesis of 2-carbonyl substituted thieno[2,3-b]indoles in a metal-free approach. rsc.org The reaction conditions are generally mild, and the methodology can be adapted for one-pot syntheses. rsc.org Furthermore, indoline-2-thiones have been utilized in enantioselective [3+3] annulation reactions with yne–enones, catalyzed by chiral dinuclear zinc complexes, to produce enantioenriched tetrahydrothiopyrano[2,3-b]indole derivatives. researchgate.net Another approach involves the reaction of indoline-2-(3H)-thiones with acetylenecarboxylates using Eaton's reagent to afford fused indole heterocyclic compounds. researchgate.net

The following table summarizes some examples of cyclization reactions starting from indoline-2-thiones to form fused heterocycles.

| Starting Materials | Catalyst/Reagent | Product | Reference |

| Indoline-2-thione and 1,2-diaza-1,3-dienes | Amberlyst 15H | 2-Carbonyl thieno[2,3-b]indoles | rsc.org |

| Indoline-2-thiones and yne–enones | Chiral dinuclear zinc catalysts | Enantioenriched tetrahydrothiopyrano[2,3-b]indoles | researchgate.net |

| Indoline-2-(3H)-thiones and acetylenecarboxylates | Eaton's reagent (P2O5/MeSO3H) | Fused thiopyrano[2,3-b]indole-2-carboxylates | researchgate.net |

This table presents a selection of reactions and is not exhaustive.

The indole ring system can undergo ring-expansion cascade reactions, transforming the five-membered pyrrole (B145914) ring into a six-membered ring, leading to the formation of quinoline (B57606) derivatives. A notable example involves a three-step cascade process for the direct conversion of indole-tethered ynones into functionalized quinolines. nih.govacs.org In this process, a thiol reagent plays a crucial role in promoting a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.govacs.org

While this particular example does not directly start with this compound, it highlights the potential for the indole nucleus to undergo such transformations. Mechanistic studies suggest that the methylation of tryptophan, an indole-containing amino acid, is the initial step in a biosynthetic pathway, followed by an intramolecular ring expansion where the N1-C2 bond of the indole ring is cleaved to form a new bond, ultimately leading to a quinoline derivative. researchgate.net This demonstrates the inherent reactivity of the indole core towards ring-expansion processes.

Oligomerization and Polymerization Processes Mediated by Thiol Moieties

The thiol group of this compound and its thione tautomer are key to its participation in oligomerization and polymerization reactions. These processes can proceed through various mechanisms, including oxidative coupling and reactions involving the activated C3 position of the indole ring.

Research on indole derivatives demonstrates their capacity to undergo oligomerization in the presence of thiols. For instance, the reaction of indole-5-carboxylic acid with 1,2-ethanedithiol (B43112) in the presence of an acid catalyst yields not only simple adducts but also dimers and trimers of the indole derivative. This suggests that this compound could undergo similar self-condensation or react with other indole molecules.

A significant pathway for the dimerization of this compound involves the formation of disulfides. The thione form, indoline-2-thione, can be readily oxidized to form 2,2'-bisindolyl disulfides. This oxidative coupling is a common reaction for thiols and represents a fundamental step in the oligomerization of sulfur-containing compounds.

Furthermore, the reactivity of the exocyclic double bond in derivatives of indoline-2-thione can lead to dimerization. The reaction of indoline-2-thione with benzaldehyde (B42025) produces a benzylidene derivative, which has been shown to undergo a rapid [4+2] cyclodimerization, resulting in a complex spiro compound. While this is not a direct polymerization of this compound itself, it illustrates the potential for the thione tautomer to serve as a building block for more complex oligomeric structures.

While the controlled, high-molecular-weight polymerization of this compound is not extensively documented, the polymerization of other thiol-containing monomers is well-established. Methods like radical ring-opening redox polymerization of dithiols have been developed to create high molecular weight polydisulfides. These approaches could potentially be adapted for this compound, leveraging the reactivity of its thiol group to form linear polymers linked by disulfide bonds. The general field of polyindole synthesis typically involves oxidative polymerization at the 2 and 3 positions of the pyrrole ring, which in the case of this compound would compete with reactions at the thiol group.

| Reactants | Reaction Type | Products | Key Findings | Reference |

|---|---|---|---|---|

| Indoline-2-thione | Oxidative Coupling | 2,2'-Bisindolyl disulfide | Demonstrates dimerization via disulfide bond formation. | |

| Indoline-2-thione, Benzaldehyde | Cyclodimerization | Spiro compound | The benzylidene derivative undergoes a [4+2] cycloaddition. | |

| Indole-5-carboxylic acid, 1,2-Ethanedithiol | Acid-catalyzed condensation | Dimers and trimers | Shows parallel formation of various oligomers. |

Chelation and Coordination Behavior of the Thiol Group

The presence of both a soft sulfur donor in the thiol group and a nitrogen atom within the indole ring makes this compound a potentially effective chelating agent for various metal ions. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The thiol group, particularly in its deprotonated thiolate form, is an excellent ligand for soft metal ions.

The coordination chemistry of indole derivatives is extensive, with metal ions capable of binding to the indole nitrogen or interacting with the π-system of the ring. When combined with a thiol group, as in this compound, the molecule can act as a bidentate ligand, binding a metal ion through both the sulfur and nitrogen atoms to form a stable chelate ring.

Studies on related structures provide insight into this behavior. For example, Schiff base ligands derived from indole carbohydrazides readily form stable, often octahedral, complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). In these cases, coordination occurs through oxygen and nitrogen atoms. By analogy, this compound is expected to coordinate via its sulfur and nitrogen atoms. The formation of metal complexes often enhances the biological activity of the parent ligand, a principle that drives much of the research in this area.

The interaction between metal ions and the thiol group of cysteine residues in proteins is a well-known biological example of this type of coordination. Chelated metal ions on a support can bind to the thiol group of cysteine, as well as the indole group of tryptophan. This highlights the fundamental affinity of both key functional groups in this compound for metal centers.

While direct structural studies of this compound metal complexes are not widely reported, the synthesis of various metal complexes with indole-containing ligands is a very active field. These complexes exhibit a range of geometries, from square-planar to octahedral, depending on the metal ion and other ligands present. The thiol group's ability to act as a bridging ligand between two metal centers could also lead to the formation of polynuclear complexes.

| Ligand Type | Metal Ions | Coordination Site(s) | Resulting Geometry (Example) | Reference |

|---|---|---|---|---|

| Indole-based Schiff Bases | Cu(II), Co(II), Ni(II), Zn(II) | Nitrogen (azomethine), Oxygen (carbonyl/phenolic) | Octahedral | |

| Indole Ring | Pd(II), Ru(II), Zn(II) | Nitrogen (N1 or N3), π-system | Tetrahedral, Square-planar | |

| Thiol/Thiolate Group | Fe(III), Cu(II), Ni(II), Cd(II) | Sulfur | Variable | |

| 2-(2-pyridinyl)-1H-indole | Ru(II), Os(II), Rh(III), Ir(III) | Nitrogen (indole), Nitrogen (pyridine) | Half-sandwich |

Advanced Spectroscopic and Structural Elucidation of 1h Indole 2 Thiol and Its Derivatives

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bond structures within a molecule. For 1H-indole-2-thiol, these methods are crucial for investigating the characteristic vibrations of the indole (B1671886) ring and the thiol/thione group, which can exist in tautomeric forms. mdpi.comorientjchem.orgresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups.

In the case of this compound and its derivatives, the FT-IR spectra exhibit several characteristic absorption bands. A broad band often observed in the 3500–3200 cm⁻¹ region corresponds to the N-H stretching vibration of the indole ring. mdpi.com More specifically, N-H stretching vibrations have been identified in the 3267–3506 cm⁻¹ range for various indole derivatives. nih.gov The aromatic C-H stretching vibrations of the indole nucleus typically appear in the 3050–2800 cm⁻¹ range. mdpi.com

A key feature in the spectroscopy of this compound is the thione-thiol tautomerism. The presence of a C=S (thione) or S-H (thiol) group gives rise to distinct vibrational bands. The stretching vibration for the C=S bond is generally observed in the 1000 cm⁻¹ to 1300 cm⁻¹ region. mdpi.com For instance, in some indole Schiff base derivatives, a thioether (C-S-C) stretching band is identified between 1035–1087 cm⁻¹. nih.gov In a study of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol, a peak for the S-H bond was noted at 2250 cm⁻¹. bioline.org.br The C=N stretching vibrations, relevant in many derivatives, are found in the 1605–1698 cm⁻¹ region. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Indole N-H | Stretching | 3500–3200 | mdpi.com |

| Indole N-H | Stretching | 3267–3506 | nih.gov |

| Aromatic C-H | Stretching | 3050–2800 | mdpi.com |

| Thiol S-H | Stretching | ~2250 | bioline.org.br |

| Thione C=S | Stretching | 1000–1300 | mdpi.com |

| Thioether C-S-C | Stretching | 1035–1087 | nih.gov |

| Imine/Azomethine C=N | Stretching | 1605–1698 | nih.gov |

| Carbonyl C=O | Stretching | ~1700 | mdpi.com |

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. wikipedia.org It is particularly effective for detecting vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in FT-IR spectra. wikipedia.org

For thiol-containing compounds, Raman spectroscopy is a convenient method for detecting the thiol functional group. rsc.org The S-H stretching vibration typically produces a distinct, though weak, Raman signal in the 2500-2600 cm⁻¹ region. Isotopic substitution, replacing the thiol proton with deuterium (B1214612) (S-D), causes this peak to shift to a lower frequency (~1850 cm⁻¹), confirming its assignment. rsc.org

In the context of the indole ring, Raman spectroscopy can provide a structural fingerprint, with characteristic bands in the 500–1500 cm⁻¹ range. wikipedia.org For related indole structures like N-acetylisatin, FT-Raman spectra have been successfully analyzed and assigned using density functional theory (DFT) calculations, demonstrating the power of this technique in elucidating the vibrational modes of the indole core. researchgate.net The analysis of Raman spectra, often enhanced by techniques like Surface-Enhanced Raman Spectroscopy (SERS), can provide quantitative information about the analyte. horiba.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. ethernet.edu.et By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. hw.ac.ukorganicchemistrydata.org

¹H and ¹³C NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectra of indole derivatives, the proton attached to the nitrogen atom (N-H) is typically observed as a broad singlet in the downfield region, often between δ 11.0 and 14.0 ppm, depending on the solvent and concentration. mdpi.comnih.govresearchgate.net For example, in a series of 3-sulfenylated indoles, the N-H proton signal appeared as a singlet between δ 8.27 and 8.42 ppm in CDCl₃. rsc.org The aromatic protons of the indole ring system resonate in the δ 6.20–8.50 ppm range. mdpi.com

The ¹³C NMR spectra provide information on all non-equivalent carbon atoms in the molecule. hw.ac.uk For indole derivatives, the carbon signals of the indole ring are typically found between δ 109 and 162 ppm. mdpi.com The carbon atom attached to the thiol group (C-2) is of particular interest. In related thione derivatives, the C=S carbon signal can be found significantly downfield, at approximately δ 160 ppm or even in the δ 180–195 ppm range. mdpi.com In 3-(phenylthio)-1H-indole derivatives, the carbon atoms of the indole ring show characteristic shifts, for instance, C2 at ~129-130 ppm, C3 at ~101-103 ppm, and the carbons of the benzene (B151609) ring portion resonating between ~111-138 ppm. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Indole Derivatives in CDCl₃

| Proton | 3-(o-Tolylthio)-1H-indole | 3-(4-Fluorophenylthio)-1H-indole | 3-(2-Chlorophenylthio)-1H-indole | Source |

|---|---|---|---|---|

| N-H | 8.27 (s) | 8.37 (s) | 8.42 (s) | rsc.org |

| H-2 | 7.39-7.37 (m) | 7.45-7.39 (m) | 7.44-7.40 (m) | rsc.org |

| H-4 | 7.57 (d) | 7.59 (d) | 7.55 (d) | rsc.org |

| H-5 | 7.16-7.11 (m) | 7.16 (t) | 7.14 (t) | rsc.org |

| H-6 | 7.16-7.11 (m) | 7.10-7.06 (m) | 6.94 (t) | rsc.org |

| H-7 | 7.25 (t) | 7.26 (t) | 7.27 (t) | rsc.org |

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indole Derivatives in CDCl₃

| Carbon | 3-(o-Tolylthio)-1H-indole | 3-(4-Fluorophenylthio)-1H-indole | 3-(2-Chlorophenylthio)-1H-indole | Source |

|---|---|---|---|---|

| C-2 | 129.9 | 130.6 | 130.0 | rsc.org |

| C-3 | 102.3 | 103.4 | 101.0 | rsc.org |

| C-3a | 129.3 | 128.9 | 129.0 | rsc.org |

| C-4 | 119.8 | 119.6 | 119.6 | rsc.org |

| C-5 | 123.1 | 123.2 | 123.3 | rsc.org |

| C-6 | 120.9 | 121.0 | 121.2 | rsc.org |

| C-7 | 111.7 | 111.7 | 111.9 | rsc.org |

| C-7a | 136.6 | 136.6 | 136.6 | rsc.org |

¹⁵N NMR spectroscopy, despite the low natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of nitrogen atoms. researchgate.net For indole and its derivatives, the ¹⁵N chemical shift is sensitive to substitution and intermolecular interactions, such as hydrogen bonding. researchgate.netacs.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex ¹H and ¹³C NMR spectra and elucidating the complete molecular structure. emerypharma.comnih.gov

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH). researchgate.netsdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of entire spin systems within the molecule. For an indole derivative, COSY would reveal the connectivity between adjacent protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6, etc.). emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbon atom they are attached to (¹JCH). epfl.chyoutube.com An HSQC spectrum simplifies the assignment of carbon signals by linking them to their known proton resonances. For every C-H group, a cross-peak appears at the ¹H and ¹³C chemical shifts of the respective nuclei. sdsu.eduyoutube.com

ROESY (Rotating-frame Overhauser Effect SpectroscopY) / NOESY (Nuclear Overhauser Effect SpectroscopY): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining stereochemistry and conformation. For instance, a ROESY or NOESY spectrum could show a correlation between protons on different parts of the indole nucleus that are spatially proximate due to the molecule's three-dimensional folding.

Together, this suite of 2D NMR techniques provides a detailed and unambiguous picture of the molecular structure of this compound and its derivatives, confirming connectivity and stereochemical relationships that are unattainable through 1D methods alone. nih.govresearchgate.net

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound derivatives by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, allowing them to be ionized directly from a solution with minimal fragmentation. mdpi.com In the analysis of indole derivatives, ESI-MS typically generates protonated molecules, [M+H]⁺, in the positive ion mode. mdpi.comnih.gov For certain derivatives containing acidic protons, such as the thiol group, deprotonated molecules, [M-H]⁻, can also be observed. mdpi.com

The fragmentation pathways of protonated indole alkaloids under ESI-MS/MS conditions are often initiated by pericyclic reactions or the opening of heterocyclic rings, followed by hydrogen rearrangements. nih.gov The study of various indole metabolites has led to the optimization of ESI source parameters to obtain intense and stable molecular peaks suitable for subsequent fragmentation analysis. mdpi.com

Interactive Table: ESI-MS Parameters and Observations for Indole Derivatives

| Parameter | Value/Observation | Source |

| Ionization Mode | Positive (ES+) and Negative (ES-) | mdpi.com |

| Common Adducts | [M+H]⁺, [M-H]⁻ | mdpi.commdpi.com |

| Capillary Voltage | ~3300 V | mdpi.com |

| Desolvation Temp. | ~350 °C | mdpi.com |

| Fragmentation | Low, allows for observation of molecular ion | mdpi.com |

| Tandem MS (MS/MS) | Used to induce and analyze fragmentation patterns | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. This technique can differentiate between molecules with the same nominal mass but different chemical formulas. For novel synthetic derivatives of this compound, HRMS is the definitive method for confirming their proposed structures. mdpi.com The experimentally determined mass is compared with the theoretically calculated mass, and a close match (typically within 5 ppm) provides strong evidence for the correct chemical formula. nih.govacs.org This technique has been widely applied to confirm the structures of various indole-triazole and thiazolo-indole derivatives. nih.govmdpi.com

Interactive Table: HRMS Data for Selected Indole-Thiol Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 3-(benzylthio)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | C₁₇H₁₅N₅S | Not specified | Not specified | mdpi.com |

| 5-(4-ethoxyphenyl)-2,3,3-trimethyl-3H-indole derivative (FI) | C₂₅H₂₅N₁O₁ | 403.2174 | 403.2154 | mdpi.com |

| Methyl 3,9-Dimethylthiazolo[3,2-a]indole-2-carboxylate | C₁₄H₁₄NO₂S | 260.0740 | 260.0751 | nih.govacs.org |

| 2,3,9-Trimethylthiazolo[3,2-a]indole | C₁₃H₁₄NS | 216.0841 | 216.0847 | nih.govacs.org |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where the sample is bombarded with a high-energy electron beam (typically 70 eV). libretexts.orguni-saarland.de This process imparts significant energy to the molecule, leading to the formation of a radical cation (M⁺·) and extensive, reproducible fragmentation. uni-saarland.de The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and comparison with spectral libraries. uni-saarland.de

For indole-containing compounds, EI-MS often reveals characteristic fragmentation patterns. A prominent fragment frequently observed in the mass spectra of S-alkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols is the indole moiety cation (C₉H₈N)⁺ at m/z 130. bioline.org.brresearchgate.net The molecular ion of 1H-indole-2,3-dione is known to primarily fragment through the loss of a carbon monoxide (CO) molecule. aip.org

Interactive Table: Characteristic EI-MS Fragments of Indole Derivatives

| Compound Class | Molecular Ion (M⁺·) | Key Fragment Ion | m/z of Fragment | Reference |

| S-alkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols | Present | Indole Cation (C₉H₈N)⁺ | 130 | bioline.org.brresearchgate.net |

| 1H-indole-2,3-dione | m/z 147 | [M–CO]⁺· | 119 | aip.org |

| 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol | m/z 231 | [C₉H₈N]⁺ | 130 | bioline.org.br |

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Interactive Table: Crystallographic Data for Selected Indole-Thiol Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | Monoclinic | C2/c | N-H···N, N-H···π, π-π stacking | mdpi.com |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo [3,4-b] mdpi.commdpi.comCurrent time information in Bangalore, IN.thiadiazole | Not specified | Not specified | N···H, S···H, C···C, S···C | mdpi.com |

| N-Galactoside of 5-(1H-Indol-2-yl)-4-phenyl-1,2,4-triazole-3-thione | Not specified | Not specified | O···H, N···H, S···H | mdpi.com |

| 5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one | Not specified | Not specified | N-H···O, C-H···O | iucr.org |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Absorption Characteristics

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For this compound and its derivatives, UV-Vis spectra provide valuable information about the electronic structure and conjugation within the molecule.

The spectra of indole analogues, typically recorded in solvents like methanol, show characteristic absorption bands. researchdata.edu.au A crucial application of UV-Vis spectroscopy in this context is the investigation of the thione-thiol tautomerism. Thione tautomers (containing a C=S group) often exhibit a weak absorption band corresponding to an n-π* transition in the 300–400 nm range. researchgate.net In contrast, the thiol tautomer is expected to have stronger π-π* transitions at wavelengths below 300 nm. researchgate.net

The position and intensity of absorption bands are sensitive to the molecular structure. Extending conjugation or the presence of donor-acceptor groups can lead to a bathochromic (red) shift to longer wavelengths. rsc.org These shifts can be correlated with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often supported by time-dependent density functional theory (TD-DFT) calculations to assign specific electronic transitions. mdpi.comresearchgate.net For instance, some indole-tethered ynones, which are yellow, show absorption around 455 nm due to intramolecular charge transfer, a feature not seen in the individual indole or ynone components. rsc.org

Interactive Table: UV-Vis Absorption Data for Indole and Thiol Derivatives

| Compound/Class | Solvent | λ_max (nm) | Assigned Transition(s) | Reference |

| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (Thione form) | Benzene | 355.5 | n-π* (C=S) | researchgate.net |

| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (Thione form) | Ethanol (B145695) | 335.1 | n-π* (C=S) | researchgate.net |

| Benzylsulfanyl-triazolyl-indole derivative | Not specified | 244, 295, 307 | HOMO→L+3, H-1→LUMO, HOMO→LUMO | mdpi.com |

| Indole-tethered ynone derivative | 1,2-dichloroethane | ~455 | Intramolecular Charge Transfer | rsc.org |

Theoretical and Computational Investigations on 1h Indole 2 Thiol Systems

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems, offering a detailed view of their electronic structure and properties. For the 1H-indole-2-thiol/indoline-2-thione (B1305242) system, these methods have been instrumental in understanding its fundamental chemical nature.

Optimized Geometries and Conformational Analysis

Theoretical calculations have been crucial in determining the stable conformations and geometric parameters of indole (B1671886) derivatives. This compound exists in a tautomeric equilibrium with indoline-2-thione. Computational studies have shown that the relative stability of these tautomers is influenced by the surrounding environment. In the gas phase, the thiol form (this compound) is generally more stable. However, in aqueous solutions, the thione form (indoline-2-thione) is thermodynamically favored due to differential solvation effects. The calculated differential Gibbs free energy in an aqueous solution favors the thione form by 1.9 kcal/mol.

The direct intramolecular proton transfer mechanism between the two tautomers involves a significant energy barrier, calculated to be approximately 34.4 kcal/mol in the gas phase. This barrier is considerably reduced to 17.2 kcal/mol through a water-assisted transfer mechanism.

Detailed DFT calculations on related substituted indoline-2-thiones provide insight into the expected structural parameters. For instance, in a study of (E)-3-(1H-pyrrole-2-yl)methylene-indoline-2-thione, key bond lengths were calculated at the B3LYP/AUG-cc-pVTZ level. While these values are for a derivative, they offer a reasonable approximation for the parent indoline-2-thione structure.

Interactive Table: Selected Optimized Geometrical Parameters for an Indoline-2-thione Derivative

| Parameter | Bond | Value (Å) |

| Bond Length | C=S | 1.653 |

| Bond Length | C-N | 1.571 |

| Bond Length | C-C (aromatic) | 1.382 - 1.396 |

| Bond Angle | N-C-S | ~115° |

| Bond Angle | C-N-C | ~108° |

| Dihedral Angle | C-N-C-C | Varies |

Note: The data presented is for (E)-3-(1H-pyrrole-2-yl)methylene-indoline-2-thione and serves as an illustrative example. The exact values for this compound may vary.

Analysis of Vibrational Frequencies and IR/NMR Spectra Prediction

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific vibrational modes to the observed spectral bands. For indoline-2-thione and its derivatives, characteristic vibrational frequencies can be predicted. For example, the C=S stretching vibration in thiourea-containing compounds is a key diagnostic band. dcu.ie

Similarly, NMR chemical shifts can be predicted with high accuracy using DFT calculations, which aids in the structural elucidation of these molecules. acs.org For instance, the 1H and 13C NMR spectra of various thiazolo[3,2-a]indoles, synthesized from indoline-2-thiones, have been successfully assigned with the aid of computational predictions. acs.org

Interactive Table: Predicted Vibrational Frequencies for a Related Thioamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amine | ~3300 |

| C-H Stretch (aromatic) | Benzene (B151609) Ring | ~3100 |

| C=O Stretch (amide) | Amide | ~1700 |

| C=S Stretch | Thioamide | ~1200 |

| C-N Stretch | Amine/Amide | ~1300 |

Note: This table provides representative values for a related amide/thioamide system. Specific frequencies for this compound would require dedicated calculations.

Electronic Structure Analysis (HOMO-LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

For indoline-2-thione derivatives, DFT and TD-DFT calculations have shown that the HOMO and LUMO are distributed across the entire molecule, indicating significant electronic delocalization. The electronic charge distribution reveals a high negative charge density on the sulfur atom, marking it as a prime site for electrophilic attack. Conversely, the carbon atom of the thione group has a partial positive character.

In a computational study of (E)-3-benzylidene-indoline-2-thione, the HOMO and LUMO energies were calculated, providing insights into its reactivity. The electrophilicity index (ω) was determined to be 5.29 eV, while the nucleophilicity index (N) was 3.70 eV, indicating its polar nature. researchgate.net

Interactive Table: Frontier Orbital Energies and Global Reactivity Descriptors for (E)-3-benzylidene-indoline-2-thione

| Parameter | Value (eV) |

| HOMO Energy | Varies with solvent |

| LUMO Energy | Varies with solvent |

| HOMO-LUMO Gap (ΔE) | Varies with solvent |

| Electrophilicity Index (ω) | 5.29 |

| Nucleophilicity Index (N) | 3.70 |

Note: The values are for a derivative and illustrate the type of data obtained from such calculations.

Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Potential, Electrophilicity Index)

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include ionization potential (approximated by -EHOMO), electron affinity (approximated by -ELUMO), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution on the surface of a molecule. These maps are generated by calculating the electrostatic potential at various points on the electron density surface. Different colors are used to represent regions of varying potential, with red typically indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-poor regions (positive potential) that are prone to nucleophilic attack.

For indoline-2-thione and its derivatives, MEP maps would highlight the nucleophilic character of the sulfur atom and the electrophilic nature of the carbonyl carbon and the N-H proton. These maps provide a clear and intuitive guide to the molecule's reactive sites.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ(r)). This analysis involves locating critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of the chemical bonds.

For the indoline-2-thione system, a topological analysis would provide quantitative measures of the covalent and ionic character of its bonds. The properties at the BCPs, such as the electron density (ρb), its Laplacian (∇²ρb), and the energy densities, can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. In a study on a related thioindole complex, the analysis of ρ and ∇²ρ at the bond critical points revealed the nature of the interactions between the thioindole moiety and a fullerene cage. chemrevlett.com

Atoms in Molecules (AIM) Analysis for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) is a theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wikipedia.org By locating critical points in the electron density field, AIM provides a rigorous basis for characterizing the nature of chemical bonds and other intramolecular interactions. uni-rostock.deresearchgate.net The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), reveal the nature of the interaction. researchgate.net

For instance, a negative Laplacian (∇²ρb < 0) indicates a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. researchgate.net Conversely, a positive Laplacian (∇²ρb > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. researchgate.net

Table 1: Representative AIM Topological Parameters for Intramolecular Bonds This table presents hypothetical yet representative data for this compound, based on values typically observed for similar bonds in related heterocyclic compounds.

| Bond | ρb (a.u.) | ∇²ρb (a.u.) | Hb (a.u.) | Bond Type Indicated |

| N-H | ~0.33 | ~-1.80 | ~-0.50 | Polar Covalent |

| C-S | ~0.15 | ~-0.30 | ~-0.10 | Covalent |

| S-H | ~0.18 | ~-0.45 | ~-0.15 | Covalent |

| C=C | ~0.34 | ~-0.90 | ~-0.45 | Covalent (Double) |

| Intramolecular H-Bond | ~0.02 | ~+0.08 | ~+0.001 | Closed-Shell (Weak) |

Hirshfeld Surface Analysis for Intermolecular Interactions and Molecular Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a molecular crystal. scirp.orgresearchgate.net By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface for a molecule is defined as the region where the contribution of that molecule to the total electron density is equal to the sum of contributions from all other molecules. scirp.org The surface can be color-mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate strong interactions like hydrogen bonds, while blue regions represent weaker contacts. mdpi.com

In studies of related indole derivatives, Hirshfeld analysis has been instrumental in understanding their crystal packing. For instance, in the crystal structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, H···H interactions were found to have the major contribution to molecular packing. researchgate.net For this compound, one would expect significant contributions from H···H, C···H, and N···H contacts. The presence of the thiol group would likely introduce S···H interactions and potentially S···S or S···π contacts, which would be critical in dictating the supramolecular architecture.

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Indole Derivative Data is representative of findings for substituted indole systems, such as those reported in the literature. researchgate.net

| Interaction Type | Contribution (%) | Description |

| H···H | 40-55% | Represents the most significant contribution, typical for organic molecules. researchgate.net |

| C···H / H···C | 15-20% | Indicates van der Waals and weak C-H···π interactions. scirp.org |

| O···H / H···O | 10-15% | Corresponds to hydrogen bonding interactions. scirp.org |

| N···H / H···N | 5-10% | Highlights hydrogen bonding involving the indole nitrogen. scirp.org |

| Br···H / H···Br | ~10% | Specific to halogenated derivatives, indicating halogen bonds or contacts. |

In Silico Ligand-Target Interaction Profiling (Molecular Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is fundamental in structure-based drug design, helping to elucidate the binding mode and estimate the binding affinity, typically expressed as a binding energy score (in kcal/mol). nih.gov The process involves preparing the 3D structures of both the ligand (e.g., an indole derivative) and the receptor, followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. researchgate.net

Numerous studies have employed molecular docking to investigate the potential of indole derivatives as inhibitors for various biological targets. For example, thiosemicarbazone-indole compounds were docked into the androgen receptor (PDB ID: 5T8E) to evaluate their potential as anti-prostate cancer agents, with leading compounds showing strong binding affinities of -8.5 and -8.8 kcal/mol. nih.gov In another study, indole-tethered chromene derivatives were docked against the tubulin protein, where the most promising compound exhibited a binding energy of -6.4 kcal/mol, stabilized by multiple hydrogen bonds. mdpi.com These studies consistently show that the indole scaffold participates in crucial interactions, including hydrogen bonds via the N-H group and π-stacking or hydrophobic interactions with aromatic residues in the binding pocket. nih.gov

For this compound, docking studies would be essential to predict its binding mode to various targets. The indole ring, the N-H donor, and the S-H group would be expected to form a network of hydrogen bond and hydrophobic interactions with receptor active sites, providing a rationale for observed biological activity or guiding derivatization to enhance it.

Table 3: Summary of Molecular Docking Studies on Indole Derivatives

| Compound Class | Target Protein (PDB ID) | Best Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Thiosemicarbazone-Indoles | Androgen Receptor (5T8E) | -8.8 | Not specified in abstract | nih.gov |

| Indole-Tethered Chromenes | Tubulin | -6.4 | ASN18, ARG229, GLU77, GLN15, THR225 | mdpi.com |

| Indole-3-Carboxylic Acid Conjugates | E. coli DNA Gyrase B (4KFG) | Not specified in abstract | Not specified in abstract | acs.org |

| Indole-Benzimidazole Derivatives | Not Specified | Not Specified | Not Specified | openmedicinalchemistryjournal.com |

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties or biological activities. springernature.comnih.gov The fundamental principle is that the properties of a chemical are determined by its molecular structure. nih.gov A QSPR model is a mathematical equation that relates numerical descriptors of the molecule (representing its topology, geometry, or electronic features) to a specific property, allowing for the prediction of that property for new or untested compounds. nih.gov

Developing a robust QSPR model involves several key steps: compiling and curating a dataset of compounds with known properties, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and rigorously validating the model's predictive power. nih.govresearchgate.net

For indole derivatives, QSAR (a subset of QSPR focused on biological activity) models have been successfully developed. In a study on thiosemicarbazone-indoles with activity against prostate cancer cells, a highly predictive QSAR model was built (R² = 0.9725), indicating a strong correlation between the selected descriptors and the observed biological activity. nih.gov The descriptors found to be significant in such models often relate to the molecule's electronic properties, shape, and hydrophobicity. These models are invaluable for screening virtual libraries of compounds and prioritizing synthesis efforts toward molecules with desired properties, such as improved potency or better pharmacokinetic profiles. nih.gov

Table 4: Statistical Parameters for a Representative QSAR Model of Indole Derivatives Data from a study on thiosemicarbazone-indole compounds targeting prostate cancer cells. nih.gov

| Parameter | Value | Description |

| R-squared (R²) | 0.972517 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Adjusted R-squared | 0.964665 | R² adjusted for the number of predictors in the model. |

| F-value | 123.8526 | A measure of the model's statistical significance (a high value indicates significance). |

| Significant Regression | Yes | Indicates that the model is statistically significant (p < 0.05). |

Applications of 1h Indole 2 Thiol and Derived Scaffolds in Chemical Science

Role as Versatile Synthetic Building Blocks and Chemical Intermediates

1H-indole-2-thiol and its derivatives are valuable building blocks in organic synthesis, offering a reactive thiol group and an indole (B1671886) core that can be manipulated to create a variety of complex molecules. The thiol group can undergo nucleophilic substitution reactions, allowing for the introduction of various functionalities. For instance, the reaction of this compound derivatives with benzyl (B1604629) halides can lead to the formation of both S-alkyl and N-alkyl products, with the product distribution being influenced by the choice of solvent and reaction conditions. nih.gov In polar protic solvents like ethanol (B145695) under strongly alkaline conditions, S-alkylation is generally favored. nih.gov

The versatility of the indole scaffold itself is well-established, with numerous methods available for its synthesis and modification. organic-chemistry.orgpharmaguideline.com These methods include classical named reactions like the Fischer, Reissert, and Bartoli indole syntheses, as well as modern cross-coupling reactions. pharmaguideline.comrsc.org The indole ring can undergo electrophilic substitution, with the C3 position being the most reactive. bohrium.com This reactivity allows for the introduction of a wide range of substituents, further expanding the synthetic utility of indole-based building blocks.

The combination of the reactive thiol group and the versatile indole scaffold makes this compound a key intermediate for the synthesis of more complex heterocyclic systems. For example, arylthioindoles (ATIs) have been synthesized by replacing the 2-alkoxycarbonyl group of an indole with a bioisosteric five-membered heterocycle. nih.gov This highlights the role of the thiol group in facilitating the construction of these more elaborate structures.

The following table summarizes some of the key reactions where this compound and its derivatives act as synthetic building blocks:

| Reaction Type | Reagents | Product Type | Ref. |

| S-alkylation | Benzyl halides, NaOH, ethanol | S-alkylated indoles | nih.gov |

| N-alkylation | Benzyl halides, NaOH, acetone | N-alkylated indoles | nih.gov |

| Synthesis of Arylthioindoles | 2-Iodo-1H-indole, furan-3-boronic acid pinacol (B44631) ester, Pd(OAc)₂, K₂CO₃ | 2-Heterocyclyl-3-arylthio-1H-indoles | nih.gov |

| Thiol-mediated ring expansion | Indole-tethered ynones, thiols | Functionalized quinolines | nih.govacs.org |

Utilization as Ligands in Coordination Chemistry

The indole scaffold and its derivatives, including those containing sulfur donor atoms like this compound, are of significant interest in coordination chemistry. nih.govpreprints.org The presence of both a nitrogen atom in the indole ring and a soft sulfur donor in the thiol group allows these molecules to act as versatile ligands, forming stable complexes with a variety of transition metals. nih.govresearchgate.net The coordination behavior of indole derivatives can be complex, with the metal ion potentially binding to the nitrogen atom of the indole ring, the thiol group, or both, leading to different coordination modes (monodentate, bidentate, or bridging). nih.govpreprints.org

The deprotonated thiol group (thiolate) is a particularly effective coordinating agent for a range of metal ions, including Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Pb(II), Ag(I), and Tl(I). researchgate.net The resulting metal complexes can exhibit interesting structural features and properties. For example, complexes of 2-mercaptobenzothiazole, a related sulfur-containing heterocycle, have been synthesized and their structures assigned based on spectroscopic and magnetic data. researchgate.net

The synthesis of mixed ligand metal(II) complexes, where an indole-derived Schiff base and another ligand like 8-hydroxyquinoline (B1678124) are coordinated to the same metal center, is a promising strategy for developing new compounds with enhanced biological activity. jchemlett.com The coordination of indole-N1-methyl-3-thiosemicarbazone to copper(I) halides has been shown to result in the formation of dinuclear complexes. nih.gov

The table below provides examples of metal complexes formed with indole-containing ligands and related sulfur-donor ligands:

| Ligand | Metal Ion(s) | Complex Type | Ref. |

| Indole-N1-methyl-3-thiosemicarbazone | Cu(I) | Dinuclear complex | nih.gov |

| 2-Mercaptobenzothiazole | Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Pb(II), Ag(I), Tl(I) | ML₂ type complexes | researchgate.net |

| 2-Mercaptobenzimidazole | Hg(II), Ni(II), Pd(II), Pt(II) | Multinuclear complexes | researchgate.net |

| Indole-derived Schiff base and 8-hydroxyquinoline | Co(II), Ni(II), Cu(II) | Mixed ligand complexes | jchemlett.com |

| O-R-1H-indole-2-carbothioate | Ru(II) | Organometallic complexes | preprints.org |

Development of New Heterocyclic Scaffolds for Chemical Research

The unique reactivity of this compound and its derivatives makes them excellent starting materials for the synthesis of novel heterocyclic scaffolds. One of the most interesting transformations is the thiol-mediated ring expansion of indole-tethered ynones to produce functionalized quinolines. nih.govacs.orgresearchgate.net This cascade reaction, which proceeds through dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion, is a powerful tool for generating molecular complexity from relatively simple starting materials. nih.govacs.org The use of a "multitasking" thiol reagent is key to this process, as it promotes multiple steps in the reaction sequence. nih.govacs.org

Beyond ring expansion reactions, the indole nucleus itself is a privileged scaffold in medicinal chemistry and can be used to construct a wide array of other heterocyclic systems. nih.govmdpi.com For example, indole derivatives can be used in cycloaddition reactions to generate diverse frameworks such as cyclohepta[b]indoles, tetrahydrocarbazoles, and tetrahydroindolo[3,2-c]quinolines. bohrium.comscribd.com The reactivity of the C2-C3 double bond of the indole ring allows it to participate in various cycloaddition pathways, including [4+3], [4+2], [3+2], [5+2], and [2+2] cycloadditions. bohrium.com

The synthesis of fused heterocyclic systems containing the indole core is another active area of research. For instance, the reaction of 1H-indole-2-carbohydrazide with various cyclizing reagents can lead to the formation of complex heterocyclic structures incorporating imidazolidinone, tetrahydropyrimidinone, and triazole rings. researchgate.net Furthermore, the continuous flow synthesis of indole derivatives is emerging as a powerful technology for the efficient and scalable production of these important heterocyclic building blocks. nih.gov

Here is a table summarizing the synthesis of new heterocyclic scaffolds from indole derivatives:

| Starting Material | Reaction Type | Product Scaffold | Ref. |

| Indole-tethered ynones and thiols | Thiol-mediated ring expansion | Functionalized quinolines | nih.govacs.orgresearchgate.net |

| Indoles and dienes/dipoles | Cycloaddition reactions ([4+3], [4+2], etc.) | Cyclohepta[b]indoles, tetrahydrocarbazoles | bohrium.comscribd.com |

| 1H-Indole-2-carbohydrazide and cyclizing reagents | Cyclocondensation | Fused heterocycles (imidazolidinones, triazoles) | researchgate.net |

| o-Nitrobenzylcarbonyl compounds | Reductive cyclization (flow synthesis) | Indole-2-carboxylic acid esters | nih.gov |

Functional Materials Science Applications (e.g., Organic Electronics, Photonics)

While the application of the parent this compound in functional materials is not extensively documented in the reviewed literature, the broader class of indole derivatives shows significant promise in this area. nih.gov The electron-rich nature of the indole scaffold makes it an attractive component for the design of organic electronic materials. nih.gov Indole-based chiral heterocycles, for example, are not only important in pharmaceuticals but also find use in functional materials. nih.govpreprints.org

The development of novel materials often relies on the controlled assembly of well-defined molecular building blocks. The synthesis of multifunctional nanomaterials from responsive (block) copolymers, for instance, requires a high degree of control over the molecular structure of these building blocks. While not directly mentioning this compound, this highlights the general principle of using tailored molecular components to create materials with specific properties.

Although direct evidence is limited, the presence of the thiol group in this compound offers a potential anchoring point for surface functionalization or for the formation of self-assembled monolayers on metal surfaces, a common strategy in the fabrication of organic electronic devices. Further research is needed to explore the potential of this compound and its derivatives in this field.

Catalytic Roles in Organic Transformations

The catalytic activity of this compound itself has not been a primary focus of the reviewed literature. However, metal complexes derived from sulfur-containing ligands, including those related to this compound, have shown significant catalytic potential. For example, novel heteroleptic oxothiolate Ni(II) complexes have been synthesized and evaluated for their catalytic activity in hydrogen evolution. mdpi.com These complexes act as homogeneous molecular catalysts for light-driven hydrogen production, with their efficiency depending on the photosensitizer and electron donor used. mdpi.com

The concept of metal-ligand cooperation, where the ligand actively participates in bond activation, is a growing area in catalysis. nih.gov Thiols have been shown to act as transient cooperative ligands in (de)hydrogenation reactions catalyzed by ruthenium pincer complexes. nih.gov This suggests that the thiol group of this compound, when incorporated into a suitable ligand framework, could play a direct role in catalytic cycles.

Furthermore, palladium-catalyzed reactions are widely used for the synthesis and functionalization of indoles. nih.govmdpi.com While this compound itself is not the catalyst in these reactions, it can be a substrate or a precursor to a ligand that modulates the activity of the metal catalyst. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives can be achieved via a palladium-catalyzed intramolecular oxidative coupling. mdpi.com

The following table summarizes some catalytic applications involving sulfur-containing ligands and indole derivatives:

| Catalyst System | Reaction | Application | Ref. |

| Heteroleptic oxothiolate Ni(II) complexes | Hydrogen evolution | Renewable energy | mdpi.com |

| Ruthenium pincer complexes with thiol ligands | (De)hydrogenation reactions | Organic synthesis | nih.gov |

| Palladium complexes | Intramolecular oxidative coupling | Synthesis of indole derivatives | mdpi.com |

Development as Chemical Probes for Mechanistic Investigations

The development of this compound as a specific chemical probe for mechanistic investigations is not explicitly detailed in the provided search results. However, the chemical properties of thiols and the fluorescent nature of some indole derivatives suggest their potential in this area. Fluorescent probes are powerful tools for visualizing and understanding biological processes at the molecular level. acs.orgrsc.orgresearchgate.net

The rapid, sensitive, and selective sensing of thiols is of great interest in biology, as intracellular thiols like glutathione (B108866) play crucial roles in maintaining cellular redox homeostasis. acs.org A number of fluorescent "turn-on" probes for the selective detection of thiols have been developed. acs.org These probes typically work by a thiol-mediated cleavage of a quenching group, which restores the fluorescence of a fluorophore. acs.org Given that this compound contains a reactive thiol group, it is conceivable that this scaffold could be incorporated into the design of new fluorescent probes for thiols.

Furthermore, small organic molecules with well-defined biological activity are essential for elucidating the mode of action of drugs and understanding complex biological systems. mdpi.com While not yet realized for this compound, the journey from a "phenotypic hit" to a validated chemical probe involves understanding its molecular targets and mechanism of action. mdpi.com The indole scaffold is a common feature in many bioactive molecules, and thus, derivatives of this compound could potentially be developed into such probes.

Precursors for Structure-Driven Molecular Design

The indole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govmdpi.com This makes this compound an attractive starting point for the structure-driven design of new bioactive molecules. The ability to readily modify both the indole core and the thiol group allows for the systematic exploration of structure-activity relationships. nih.gov

For example, in the design of new anticancer agents, the ester group of an arylthioindole was replaced with more stable five-membered heterocyclic nuclei, leading to compounds with improved metabolic stability and potent inhibition of tubulin polymerization. nih.gov This demonstrates a clear example of structure-driven design, where a known liability in a lead compound is addressed through rational chemical modification. Similarly, the synthesis of novel indole/1,2,4-triazole (B32235) hybrids has been pursued as a strategy to develop new tubulin polymerization inhibitors. mdpi.com

The synthesis of complex natural products, many of which have potent biological activities, often relies on the use of versatile building blocks. The indole moiety is a key component of many alkaloids, and synthetic routes to these molecules often involve the construction of the indole ring at a key step. rsc.org The Fischer indole synthesis is a classic and widely used method for this purpose. rsc.org The availability of functionalized indoles like this compound provides chemists with valuable starting materials for the total synthesis of complex natural products and their analogs.

The following table provides examples of how the indole scaffold is used in structure-driven molecular design:

| Design Strategy | Target | Resulting Compound Type | Ref. |

| Bioisosteric replacement | Tubulin | Arylthioindoles with improved metabolic stability | nih.gov |

| Fragment hybridization | Tubulin | Indole/1,2,4-triazole hybrids | mdpi.com |

| Total synthesis | Natural product alkaloids | Complex indole-containing natural products | rsc.org |

| Privileged scaffold approach | Various biological targets | Diverse libraries of indole-based compounds | nih.govmdpi.com |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The primary academic contribution regarding 1H-indole-2-thiol is the recognition of its existence within a tautomeric equilibrium with its more stable thione form, Indole-2(3H)-thione. nih.govscience.gov This thione-thiol tautomerism is a well-documented phenomenon in heterocyclic chemistry, where the equilibrium position is influenced by factors such as solvent polarity and molecular environment. researchgate.netcdnsciencepub.com Studies on related mercaptopyridines and mercaptopyrimidines show that polar solvents tend to favor the thione form, while the thiol form may predominate in nonpolar environments. researchgate.netcdnsciencepub.com

The most significant research gap is the lack of dedicated studies on this compound itself. Much of the available literature focuses on more complex indole (B1671886) derivatives, such as indole-2-carboxylates, indole-2-carbonitriles, or N-substituted indoles. nih.govamazonaws.comnih.govmdpi.com There is a scarcity of reported methods for the high-yield synthesis of this compound, a comprehensive analysis of its reactivity, and exploration of its biological or material properties. The inherent reactivity of the thiol group, including its propensity for oxidation to disulfides, presents both a challenge and an opportunity for research. cdnsciencepub.comwikipedia.org

Prospective Avenues for Synthetic Innovation

Future synthetic research could explore several innovative pathways to access this compound and its derivatives. Current methodologies for creating substituted indoles, such as Fischer indolization, palladium-catalyzed cross-coupling reactions, and reductive cyclizations, could be adapted for this purpose. nih.govnih.govopenmedicinalchemistryjournal.com

Potential Synthetic Strategies:

Modification of Indole Precursors: A promising route involves the synthesis of an activated indole, such as ethyl 1H-indole-2-carboxylate, followed by functional group transformation. This could involve reduction to the corresponding alcohol, conversion to a leaving group, and subsequent displacement with a sulfur nucleophile like sodium hydrosulfide.

Direct Thiolation: Investigating the direct C-H functionalization at the C2 position of the indole ring to introduce a thiol group would be a highly efficient, atom-economical approach, though challenging due to regioselectivity.

Cyclization of Sulfur-Containing Precursors: Building the indole ring from a precursor already containing the sulfur moiety, for instance, through the cyclization of an appropriately substituted o-aminophenyl derivative with a thiocarbonyl group, could provide direct access to the target molecule.

Thionation of Oxindoles: The conversion of the readily available 2-oxindole (the lactam analog) to the corresponding thione using Lawesson's reagent or P₄S₁₀ is a classic and viable strategy to synthesize the indole-2(3H)-thione tautomer.

Innovations in palladium, copper, or visible-light-mediated catalysis could provide milder and more efficient conditions for these transformations, expanding the functional group tolerance and improving yields. nih.govacs.org

Emerging Trends in Spectroscopic and Computational Analysis

The definitive characterization of this compound and its thione tautomer relies on a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Analysis:

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the thiol and thione tautomers. For the this compound form, a characteristic S-H proton signal would be expected, alongside a signal for the C3-H proton. In the thione form, the C3 position would be a methylene (B1212753) (CH₂) group, exhibiting a distinct signal, and the N-H proton signal would be present. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence for the tautomeric form. The thiol form would exhibit a characteristic S-H stretching vibration (typically weak, around 2550-2600 cm⁻¹), while the thione form would show a strong C=S stretching vibration (typically in the 1050-1250 cm⁻¹ region) and an N-H stretch. nist.govmdpi.com

UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers are expected to differ significantly due to the differences in their conjugated systems, which can be used to study the tautomeric equilibrium in solution. researchgate.net

Computational Analysis:

Density Functional Theory (DFT): DFT calculations are becoming indispensable for studying tautomerism. science.gov They can be used to calculate the relative thermodynamic stabilities of the this compound and indole-2(3H)-thione tautomers in the gas phase and in various solvents (using solvation models).

Prediction of Spectra: Computational methods can predict NMR chemical shifts and IR vibrational frequencies with increasing accuracy, aiding in the interpretation of experimental data and confirming the structural assignment of the observed tautomer. youtube.commdpi.com

Reaction Pathway Modeling: DFT can also be used to model potential reaction pathways, predict activation barriers, and understand the electronic factors governing the reactivity of the molecule.

A summary of expected spectroscopic data for the tautomers is presented below.

| Spectroscopic Technique | This compound (Expected) | Indole-2(3H)-thione (Expected) |

| ¹H NMR | Signal for S-H proton; C3-H signal (vinylic region) | Signal for N-H proton; CH₂ signal at C3 (aliphatic region) |

| ¹³C NMR | C2 signal bonded to sulfur; C3 signal (vinylic region) | C2 signal as C=S (thione); C3 signal as CH₂ (aliphatic region) |

| IR Spectroscopy | S-H stretch (~2550-2600 cm⁻¹) | N-H stretch (~3200-3400 cm⁻¹); C=S stretch (~1050-1250 cm⁻¹) |

Potential for Novel Applications in Chemical Disciplines

While specific applications for this compound have not been established, its constituent functional groups—the indole nucleus and the thiol group—suggest significant potential across several chemical disciplines.

Potential Application Areas:

Medicinal Chemistry: The indole scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals. openmedicinalchemistryjournal.comnih.gov The thiol group can act as a hydrogen bond donor/acceptor or as a nucleophile, potentially interacting with biological targets. It could serve as a precursor for compounds targeting enzymes with cysteine residues in their active sites. nih.govcreative-proteomics.com

Materials Science: Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. creative-proteomics.com Derivatives of this compound could be used to create functionalized surfaces with the unique electronic and optical properties of the indole moiety.

Antioxidant Chemistry: The thiol group is a key component of biological antioxidants like glutathione (B108866). creative-proteomics.comyoutube.com this compound could be investigated for its radical scavenging properties and potential as a synthetic antioxidant.

Coordination Chemistry: The soft sulfur atom of the thiol group is an excellent ligand for soft metal ions. creative-proteomics.com This property could be exploited to develop new catalysts, sensors, or metal-organic frameworks where the indole unit can tune the electronic properties of the complex.

Peptide and Bioconjugation Chemistry: Thiol-ene "click" chemistry is a powerful tool for bioconjugation. nih.gov this compound could be used as a building block in peptide science or for labeling biomolecules.

The table below summarizes these prospective applications.

| Discipline | Potential Application | Rationale |

| Medicinal Chemistry | Enzyme inhibitors, drug scaffolds | Indole is a privileged structure; thiol can interact with active sites. nih.govcreative-proteomics.com |

| Materials Science | Self-Assembled Monolayers (SAMs) | Thiol group strongly binds to metal surfaces like gold. creative-proteomics.com |

| Antioxidant Chemistry | Radical scavenger | Thiol group can donate a hydrogen atom to neutralize free radicals. wikipedia.orgcreative-proteomics.com |

| Coordination Chemistry | Ligand for catalysts or sensors | Sulfur is a soft donor ligand for transition metals. creative-proteomics.com |

| Bioconjugation | Building block for modified peptides | Thiol group enables specific "click" chemistry reactions. nih.gov |

Q & A

Q. What are the standard synthetic methodologies for preparing 1H-indole-2-thiol derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions or functionalization of the indole core. For example:

- S-Alkylation/Aralkylation : Reacting 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol with alkyl/aryl halides in refluxing acetic acid yields S-substituted derivatives (e.g., compounds 6a-u ) .

- Knoevenagel Condensation : 3-Formyl-1H-indole-2-carboxylic acid reacts with 2-aminothiazol-4(5H)-one in acetic acid under reflux to form 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives (2a-2c ) .

- Ethyl Ester Formation : Ethyl indole-2-carboxylate can serve as a precursor for further functionalization .

Q. Table 1: Common Synthetic Routes

Q. How are this compound derivatives characterized structurally?

- Methodological Answer :

- Spectroscopic Techniques :

- 1H-NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, thiol protons at δ 3–4 ppm) .

- EI-MS : Confirms molecular ion peaks and fragmentation patterns .

- Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data, critical for confirming stereochemistry .

Q. What safety protocols are essential when handling this compound and its derivatives?

- Methodological Answer :

- Engineering Controls : Use fume hoods to limit inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Face shields are recommended during scale-up reactions .

- First Aid : In case of skin contact, wash with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Methodological Answer :

- Parameter Screening :

- Catalyst Selection : Test bases like sodium acetate or triethylamine to enhance nucleophilicity in S-alkylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal reflux duration (typically 3–5 hours) .

Q. How should contradictions in spectroscopic or crystallographic data be resolved during characterization?

- Methodological Answer :

- Cross-Validation :

- Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Repeat experiments under controlled conditions to rule out impurities .

- Twinned Data Analysis : For ambiguous crystallographic results, use SHELXL’s twin refinement tools to resolve overlapping peaks .

Q. Table 2: Data Contradiction Resolution Strategies

| Issue | Resolution Method | References |

|---|---|---|

| NMR peak splitting | Variable-temperature NMR to assess dynamics | |

| Low crystallographic resolution | Data collection at synchrotron sources |

Q. What strategies are recommended for designing bioactivity studies on this compound derivatives?

- Methodological Answer :

- In Vitro Assays :

- Dose-Response Curves : Test derivatives at concentrations ranging from 1 nM–100 µM, using positive/negative controls (e.g., IC50 determination) .

- Target Selectivity : Screen against related enzymes (e.g., kinases) to assess specificity .

- Ethical Compliance : Follow institutional guidelines for preclinical studies, including toxicity profiling and IRB approval .

Methodological Best Practices

- Experimental Reproducibility : Document reagent sources (e.g., CAS numbers), purity grades, and instrument calibration data .

- Data Reporting : Use IUPAC nomenclature for compounds and include spectral data in supplementary materials .

- Ethical Research Writing : Explicitly state hypotheses, methodologies, and limitations to maintain transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products